1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene is an organic peroxide compound. Organic peroxides are known for their ability to initiate polymerization reactions and are widely used in the chemical industry. This compound, in particular, is valued for its stability and effectiveness as a radical initiator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor under controlled conditions. The reaction is often catalyzed by acids such as sulfuric acid to facilitate the formation of the peroxide bond.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous processes using high heat exchange capacity equipment. The process ensures efficient mixing and reaction of the starting materials, leading to high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene undergoes several types of reactions, including:
Oxidation: The peroxide bond can undergo homolysis to generate free radicals, which can further react with other molecules.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids like sulfuric acid, nitric acid, and hydrochloric acid. These reactions are typically conducted under controlled temperatures to prevent runaway reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized products, while substitution reactions can yield a range of substituted derivatives.
Scientific Research Applications
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers.
Biology: The compound’s ability to generate free radicals makes it useful in studies related to oxidative stress and its effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the field of cancer treatment where free radicals can be used to target cancer cells.
Mechanism of Action
The primary mechanism of action for 1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate polymerization reactions or participate in other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a radical initiator and cross-linking agent.
Di-tert-butyl peroxide: Commonly used as a radical initiator in organic synthesis and polymer chemistry.
Uniqueness
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly effective in applications requiring controlled radical generation.
Properties
CAS No. |
138504-37-7 |
---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-tert-butylperoxy-1,3,3-trimethyl-2H-indene |
InChI |
InChI=1S/C16H24O2/c1-14(2,3)17-18-16(6)11-15(4,5)12-9-7-8-10-13(12)16/h7-10H,11H2,1-6H3 |
InChI Key |
AHVFHVYGMOYLLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)(C)OOC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.